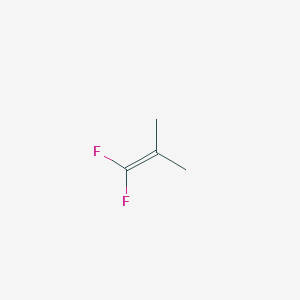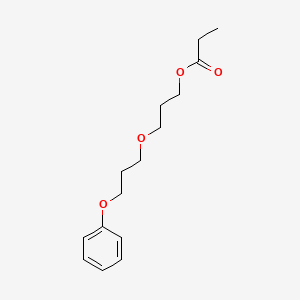
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both ethyl and propyl groups, along with a methoxyphenyl moiety, contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable dioxane precursor in the presence of an acid catalyst. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations. Industrial production also includes steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce costs.
化学反应分析
Types of Reactions
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
科学研究应用
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share some structural similarities and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Thiazolidines: Another class of compounds with significant pharmacological potential.
Uniqueness
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane is unique due to its specific dioxane ring structure combined with ethyl, propyl, and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
5421-31-8 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
5-ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O3/c1-4-6-15-12(5-2)11-18-16(19-15)13-7-9-14(17-3)10-8-13/h7-10,12,15-16H,4-6,11H2,1-3H3 |
InChI 键 |
VBKDECKJNITBRB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(COC(O1)C2=CC=C(C=C2)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


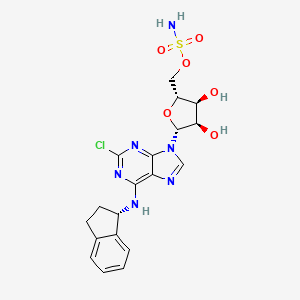

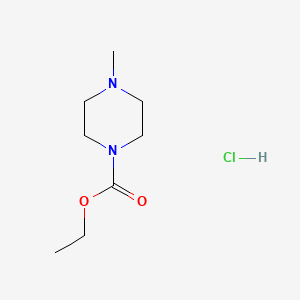


![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
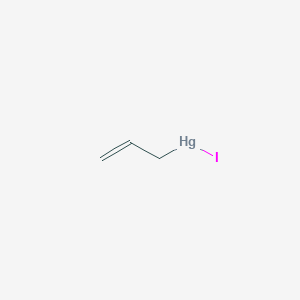


![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
